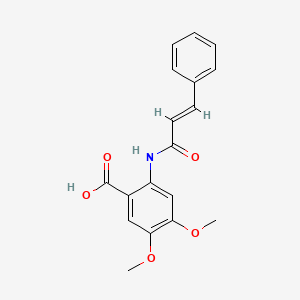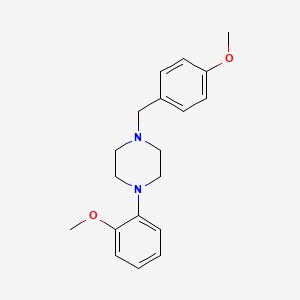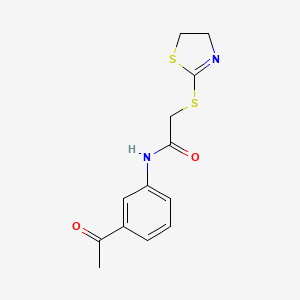![molecular formula C17H19NOS B5863324 2-[(4-methylphenyl)thio]-N-(2-phenylethyl)acetamide](/img/structure/B5863324.png)
2-[(4-methylphenyl)thio]-N-(2-phenylethyl)acetamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-[(4-methylphenyl)thio]-N-(2-phenylethyl)acetamide is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields, including medicine, pharmacology, and biochemistry. This compound has been synthesized using different methods, and its mechanism of action and physiological effects have been extensively studied.
作用机制
The mechanism of action of 2-[(4-methylphenyl)thio]-N-(2-phenylethyl)acetamide is not fully understood. However, it has been suggested that this compound may act by modulating the activity of different neurotransmitters and receptors in the brain, including GABA, serotonin, and dopamine receptors. It may also exert its effects by inhibiting the activity of different enzymes and proteins involved in inflammation and cancer progression.
Biochemical and Physiological Effects:
This compound has been found to possess various biochemical and physiological effects. It has been shown to possess antioxidant properties, which may help in reducing oxidative stress and preventing cellular damage. It has also been found to possess anti-inflammatory properties, which may help in reducing inflammation and pain. Additionally, this compound has been found to possess anticonvulsant properties, which may help in the treatment of epilepsy.
实验室实验的优点和局限性
One of the main advantages of using 2-[(4-methylphenyl)thio]-N-(2-phenylethyl)acetamide in lab experiments is its potential applications in different scientific fields, including medicine and pharmacology. This compound has shown promising results in the treatment of different diseases, making it a potential candidate for drug development. However, one of the main limitations of using this compound is its potential toxicity and side effects, which may limit its use in clinical settings.
未来方向
There are various future directions for research on 2-[(4-methylphenyl)thio]-N-(2-phenylethyl)acetamide. One of the main directions is to further investigate its mechanism of action and physiological effects. This may help in understanding the potential applications of this compound in different scientific fields. Additionally, future research may focus on developing new derivatives of this compound with improved efficacy and reduced toxicity. Furthermore, research may focus on exploring the potential applications of this compound in the treatment of different diseases, including cancer, inflammation, and neurodegenerative disorders.
合成方法
The synthesis of 2-[(4-methylphenyl)thio]-N-(2-phenylethyl)acetamide can be achieved using various methods. One of the most commonly used methods involves the reaction of 2-phenylethylamine and 4-methylphenyl isothiocyanate in the presence of a suitable solvent and catalyst. The resulting product is then purified using different techniques, including column chromatography and recrystallization.
科学研究应用
2-[(4-methylphenyl)thio]-N-(2-phenylethyl)acetamide has been extensively studied for its potential applications in various scientific fields, including medicine and pharmacology. This compound has shown promising results in the treatment of different diseases, including cancer, inflammation, and neurodegenerative disorders. It has been found to possess anti-inflammatory, analgesic, and anticonvulsant properties, making it a potential candidate for drug development.
属性
IUPAC Name |
2-(4-methylphenyl)sulfanyl-N-(2-phenylethyl)acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H19NOS/c1-14-7-9-16(10-8-14)20-13-17(19)18-12-11-15-5-3-2-4-6-15/h2-10H,11-13H2,1H3,(H,18,19) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WAIDDTWMLJYRCB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)SCC(=O)NCCC2=CC=CC=C2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H19NOS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
285.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
20.7 [ug/mL] (The mean of the results at pH 7.4) |
Source


|
| Record name | SID47198372 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![ethyl 3-[3-bromo-4-(dimethylamino)phenyl]-2-cyanoacrylate](/img/structure/B5863248.png)
![8-[(4-chlorobenzyl)oxy]-2-methylquinoline](/img/structure/B5863252.png)
![1-({[5-(2-methylphenyl)-4H-1,2,4-triazol-3-yl]thio}acetyl)-4-phenylpiperazine](/img/structure/B5863259.png)
![2-cyclooctyl-4-methyl-1H-pyrrolo[3,4-c]quinoline-1,3(2H)-dione](/img/structure/B5863263.png)

![4-methyl-3-[(4-methylbenzyl)thio]-5-[(4-methylphenoxy)methyl]-4H-1,2,4-triazole](/img/structure/B5863273.png)
![4-[2-(2,5-dichlorophenoxy)ethyl]morpholine](/img/structure/B5863274.png)
![2-(4-chlorophenoxy)-N,2-dimethyl-N-[(3-phenyl-1,2,4-oxadiazol-5-yl)methyl]propanamide](/img/structure/B5863293.png)
![2-methoxy-N-[(4-methoxy-1-naphthyl)methyl]-5-nitroaniline](/img/structure/B5863300.png)
![N-{[(3-chlorophenyl)amino]carbonothioyl}cyclohexanecarboxamide](/img/structure/B5863331.png)
![(4-{4-ethyl-5-[(4-fluorobenzyl)thio]-4H-1,2,4-triazol-3-yl}phenyl)amine](/img/structure/B5863338.png)


